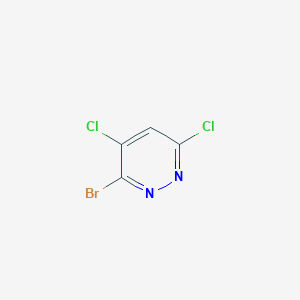

3-Bromo-4,6-dichloropyridazine

Description

Contextual Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of considerable interest in contemporary chemical research. wur.nl Its unique physicochemical properties make it a valuable scaffold in drug discovery and materials science. researchgate.net The pyridazine nucleus is characterized by a high dipole moment and the capacity for robust, dual hydrogen-bonding, which are significant in drug-target interactions. researchgate.net This inherent polarity can also contribute to lower lipophilicity, a desirable trait in drug design. researchgate.net

The versatility of the pyridazine core is demonstrated by its presence in a range of pharmacologically active molecules. researchgate.net Pyridazine derivatives have been investigated for a wide spectrum of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net Approved drugs containing the pyridazine heterocycle underscore its medicinal importance. researchgate.net Beyond pharmaceuticals, pyridazine-based compounds are also explored for applications in materials science, where their electronic properties are harnessed for the development of optical materials. researchgate.net The electron-deficient nature of the pyridazine ring influences its chemical reactivity and contributes to its utility as a building block for more complex molecular architectures. dntb.gov.uasphinxsai.com

Strategic Importance of Halogenated Pyridazines as Versatile Intermediates

Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are fundamental building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bonds. sphinxsai.comtandfonline.comresearchgate.net The electron-deficient character of the pyridazine ring makes the halogen substituents susceptible to nucleophilic substitution, allowing for their replacement with a wide variety of functional groups. gacariyalur.ac.inthieme-connect.de This reactivity is a cornerstone of their strategic importance, providing a reliable method for elaborating the pyridazine scaffold. researchgate.net

The halogens serve as versatile handles for constructing complex molecules through several reaction types:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. tandfonline.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyridazines are excellent substrates for reactions like Suzuki, Sonogashira, and Heck couplings. researchgate.netdntb.gov.ua These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, and alkynyl groups. researchgate.netdntb.gov.ua The electron-deficient nature of the pyridazine heterocycle often facilitates the oxidative addition of palladium to the carbon-halogen bond, a key step in these catalytic cycles. dntb.gov.ua

This dual reactivity allows for the stepwise and selective functionalization of the pyridazine core, making halogenated pyridazines indispensable intermediates for creating libraries of novel compounds for medicinal and materials science applications. researchgate.netnih.gov

Positioning of 3-Bromo-4,6-dichloropyridazine within the Research Landscape of Dihalogenated Pyridazines

Within the class of halogenated pyridazines, this compound stands out as a highly reactive and synthetically useful intermediate. Unlike more common dihalogenated pyridazines such as 3,6-dichloropyridazine, this tri-halogenated derivative offers enhanced opportunities for regioselective and sequential functionalization. researchgate.net

The key to its strategic importance lies in the differential reactivity of its three halogen substituents. The bromine atom at the C4 position is significantly more labile and susceptible to nucleophilic displacement than the chlorine atoms at the C3 and C6 positions. This allows for selective reactions at the C4 position while leaving the chloro groups intact for subsequent transformations. This selective reactivity is a distinct advantage over symmetrically substituted dihalopyridazines or even trichloropyridazine. For instance, the selective displacement of the bromine at C4 by a nucleophile like 2-aminothiophenol (B119425) proceeds much more rapidly than with analogous trichloropyridazine substrates.

This feature positions this compound as a superior building block for creating complex, unsymmetrical, and poly-functionalized pyridazine derivatives. A typical synthetic strategy involves an initial, selective nucleophilic substitution at C4, followed by palladium-catalyzed cross-coupling reactions at the C3 and/or C6 positions. researchgate.netechemi.com This stepwise approach provides precise control over the final molecular architecture, making it an invaluable tool for synthesizing targeted molecules and diverse chemical libraries. researchgate.netresearchgate.net

The table below highlights the key reactive features of this compound.

| Feature | Description | Reference |

| Structure | A pyridazine ring substituted with two chlorine atoms (at C3 and C6) and one bromine atom (at C4). | |

| Key Reactivity | The bromine at C4 is selectively displaced by nucleophiles over the chlorines at C3 and C6. | |

| Synthetic Advantage | Enables sequential and regioselective functionalization to build complex, unsymmetrical molecules. | researchgate.netresearchgate.net |

| Application | Used as a starting material in Suzuki, Sonogashira, and other cross-coupling reactions after initial substitution. | researchgate.netechemi.com |

Structure

3D Structure

Properties

CAS No. |

1353101-04-8 |

|---|---|

Molecular Formula |

C4HBrCl2N2 |

Molecular Weight |

227.87 g/mol |

IUPAC Name |

3-bromo-4,6-dichloropyridazine |

InChI |

InChI=1S/C4HBrCl2N2/c5-4-2(6)1-3(7)8-9-4/h1H |

InChI Key |

CVIKSCBQUQGXBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 3 Bromo 4,6 Dichloropyridazine

Established Classical and Modern Syntheses of Pyridazine (B1198779) Derivatives

The foundational pyridazine scaffold can be assembled through various synthetic routes, which are broadly categorized into cyclization reactions that form the ring and subsequent functionalization, such as halogenation.

The construction of the pyridazine ring is a cornerstone of its chemistry, with several established methods available. A primary strategy involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. Another powerful method is the use of cycloaddition reactions, particularly the Diels-Alder reaction. mdpi.com

Modern approaches have expanded the synthetic toolkit. For instance, Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reactions between s-tetrazines and dienophiles like silyl (B83357) enol ethers provide a highly regiocontrolled route to functionalized pyridazines. organic-chemistry.org Other contemporary methods include copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones and [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, which offer mild conditions and good functional group tolerance. organic-chemistry.org

| Cyclization Method | Reactants | Key Features | Reference |

| Inverse Electron Demand Diels-Alder (iEDDA) | 3-Monosubstituted s-tetrazine, Silyl enol ethers | Lewis acid mediation, high regiocontrol. organic-chemistry.org | organic-chemistry.org |

| Copper-Promoted 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Mild conditions, high functional group tolerance. organic-chemistry.org | organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals, N-Tosylhydrazones | TBAI/K₂S₂O₈ promotion, good yields. organic-chemistry.org | organic-chemistry.org |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Metal-free, neutral conditions, highly regioselective. organic-chemistry.org | organic-chemistry.org |

Introducing halogen atoms onto the pyridazine ring is a critical step for creating versatile intermediates for further functionalization, such as cross-coupling reactions. Due to the electron-deficient nature of the pyridazine ring, electrophilic aromatic substitution reactions, which are common for many aromatic systems, often require harsh conditions. nih.govchemrxiv.org These conditions can include high temperatures and the use of strong Brønsted or Lewis acids in conjunction with elemental halogens. chemrxiv.org

To circumvent these challenges, alternative strategies have been developed. One approach involves the activation of the ring, for example, by forming a pyridine (B92270) N-oxide, which can facilitate regioselective halogenation under milder conditions. nih.gov Another strategy employs a ring-opening, halogenation, and ring-closing sequence, which temporarily transforms the pyridine into a more reactive alkene intermediate, allowing for highly regioselective halogenation. chemrxiv.orgchemrxiv.org

Targeted Synthesis of 3-Bromo-4,6-dichloropyridazine from Precursors

The specific synthesis of this compound requires precise control over the introduction of three halogen atoms at specific positions. This is typically achieved through a combination of ring formation, chlorination, and regioselective bromination.

Achieving the desired 3-bromo, 4,6-dichloro substitution pattern necessitates highly regioselective halogenation methods. Direct C-H halogenation of an unsubstituted pyridazine ring is challenging due to the ring's deactivation. researchgate.net Therefore, synthesis often proceeds from a pre-functionalized precursor. For instance, starting with 3,6-dichloropyridazine (B152260), one could attempt a regioselective bromination. However, controlling the position of electrophilic attack can be difficult.

More advanced methods offer greater control. For pyridine and related azines, strategies involving the temporary installation of a directing group, such as a heterocyclic phosphine (B1218219), have been used to achieve selective halogenation at specific positions. nih.govacs.org Another approach involves a dearomatization-rearomatization process, which can enable selective meta-halogenation of pyridines with reagents like N-halosuccinimides. researchgate.net While not directly reported for this compound, these principles guide the development of targeted synthetic routes.

A common and robust method for synthesizing dichloropyridazines is the conversion of their corresponding dihydroxy precursors (which often exist in the more stable pyridazinedione tautomeric form). This transformation is typically accomplished using strong chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are widely used to replace the hydroxyl groups with chlorine atoms.

For example, the synthesis of 3,6-dichloropyridazine can be achieved by treating 3,6-dihydroxypyridazine with phosphorus pentachloride at elevated temperatures. google.com This reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. A patent describes an industrial preparation method starting from 3,6-dichloropyridazine, which is itself prepared from maleic anhydride (B1165640) and hydrazine, followed by chlorination, illustrating the industrial relevance of this transformation. google.comgoogle.com

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | Heat to 125 °C for 4 hours | 3,6-Dichloropyridazine | google.com |

| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS) / HCl | Ethanol, heat, control temp. at 40-45 °C | 3,6-Dichloropyridazine | google.com |

A highly regioselective and modern approach to synthesizing 3-bromo-pyridazines involves the use of Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reactions. uzh.ch This strategy provides excellent control over the substitution pattern, which is crucial for preparing complex molecules like this compound.

In this method, a 3-monosubstituted s-tetrazine, such as 3-Bromotetrazine (3-Br-Tet), reacts with a dienophile like a silyl enol ether. uzh.ch The reaction is significantly enhanced by the presence of a Lewis acid, for example, Boron Trifluoride Etherate (BF₃·OEt₂). The Lewis acid activates the tetrazine, allowing the cycloaddition to proceed under milder conditions and with higher yields compared to thermal reactions. uzh.ch This approach consistently yields 3-bromo-4-substituted pyridazines with exclusive regioselectivity, preventing the formation of the 3-bromo-5-substituted isomer. uzh.ch The resulting 3-bromo-pyridazine can then be further functionalized, for instance, through subsequent chlorination steps, to arrive at the target molecule.

| Reactant 1 | Reactant 2 | Catalyst / Mediator | Key Outcome | Reference |

| 3-Bromotetrazine (3-Br-Tet) | Silyl enol ethers | Boron Trifluoride Etherate (BF₃·OEt₂) | Exclusive formation of 3-bromo-4-aryl/alkyl-pyridazines | uzh.ch |

Advanced Synthetic Techniques and Green Chemistry Considerations for this compound

The synthesis of highly functionalized heterocyclic compounds like this compound is increasingly benefiting from advanced chemical technologies that offer advantages in terms of efficiency, safety, and environmental impact. These modern approaches, including microwave-assisted synthesis and flow chemistry, represent significant improvements over traditional batch processing methods. Concurrently, the principles of green chemistry are driving research into biocatalytic routes to minimize hazardous waste and energy consumption.

Microwave-Assisted Synthesis in Pyridazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in heterocyclic chemistry, offering significant reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. georgiasouthern.edunih.gov The application of microwave irradiation in the synthesis of pyridazine derivatives has been shown to be highly effective. mdpi.comasianpubs.orgnih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates dramatically.

While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the methodology has been successfully applied to structurally related dichloropyridazines and other pyridazine derivatives. figshare.comresearchgate.net For instance, microwave-mediated methods have been developed for the regioselective amination of 3,6-dichloropyridazines, demonstrating the utility of this technology for modifying the pyridazine core. figshare.com The synthesis of various bioactive pyridazinone and tri-substituted pyridazine derivatives has also been achieved with high efficiency using microwave assistance. georgiasouthern.eduasianpubs.orgasianpubs.org These examples underscore the potential of MAOS to shorten reaction times from hours to mere minutes and produce high, efficient yields. georgiasouthern.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Piloty-Robinson Pyrrole Synthesis | Several hours to days | Minutes | Moderate to good yields | nih.gov |

| Amination of Dichloropyridazines | Hours | 5-15 minutes | General and selective | figshare.com |

| Pyrazolopyrimidinone Synthesis | 9 hours | 16 minutes | Similar to high yields | mdpi.com |

| Hantzsch Condensation | Hours | 3-5 minutes | Very high yields (86-96%) | nih.gov |

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry presents a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.net This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over temperature, pressure, and residence time. nih.gov The high surface-to-volume ratio in these systems facilitates superior heat and mass transfer, leading to higher reaction rates and yields. nih.govuc.pt

The application of flow chemistry has been successfully demonstrated for a wide range of heterocyclic compounds, including those relevant to the pharmaceutical industry. researchgate.netuc.ptacs.org For example, a continuous-flow process for synthesizing pyrazole derivatives significantly reduced reaction times compared to batch methods. mdpi.com While a specific flow synthesis protocol for this compound is not prominent in the literature, the advantages of this technology are directly applicable. A multi-step flow synthesis could be envisioned, starting from a precursor like 3,6-dichloropyridazine, involving sequential halogenation steps. google.com This approach would be particularly beneficial for handling potentially hazardous reagents and managing exothermic reactions, thereby enhancing operational safety. researchgate.net Furthermore, the modular nature of flow systems allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process from starting materials to the final, pure compound. flinders.edu.au

Chemoenzymatic or Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are at the forefront of green chemistry, employing enzymes to catalyze chemical transformations with high selectivity and under mild, environmentally benign conditions. researchgate.net The use of halogenating enzymes, or halogenases, is of particular interest for the synthesis of halogenated compounds. mdpi.com These enzymes can introduce chlorine, bromine, or iodine atoms onto organic molecules with remarkable regioselectivity, often avoiding the need for protecting groups or the use of hazardous reagents required in traditional chemical halogenation. researchgate.netnih.gov

Currently, there are no specific reports on the enzymatic synthesis of this compound. However, the field of biocatalytic halogenation is advancing rapidly. Flavin-dependent halogenases (FDHs), for example, are known to catalyze the regioselective halogenation of electron-rich aromatic compounds. researchgate.netresearchgate.net Research has focused on understanding the mechanisms of these enzymes and expanding their substrate scope through protein engineering. researchgate.net A potential, albeit futuristic, biocatalytic route to a compound like this compound could involve a multi-step process using engineered halogenases to selectively install the bromine and chlorine atoms onto a pyridazine precursor. Such an approach would represent a significant step towards a more sustainable synthesis of complex halogenated heterocycles.

Control of Stereochemistry and Purity in this compound Synthesis

The molecular structure of this compound is planar and achiral. It does not possess any stereocenters, and therefore, cannot exist as different stereoisomers (enantiomers or diastereomers). As a result, the control of stereochemistry is not a relevant consideration in its synthesis.

However, achieving high purity is critical, particularly if the compound is intended for use as an intermediate in the synthesis of pharmaceuticals or other high-value materials. The synthesis of halogenated pyridazines can result in various impurities, including regioisomers (e.g., 4-Bromo-3,6-dichloropyridazine), under-halogenated or over-halogenated byproducts, and residual starting materials or reagents. google.comresearchgate.net

Standard purification techniques are employed to isolate this compound with the desired level of purity. These methods typically include:

Recrystallization: This is a common method for purifying solid compounds. An appropriate solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures.

Column Chromatography: Silica gel column chromatography is a highly effective technique for separating the target compound from closely related impurities based on differences in their polarity.

Distillation: For volatile impurities or precursors, distillation (often under reduced pressure to prevent decomposition) can be an effective purification step.

Washing/Extraction: Aqueous washes can be used to remove inorganic salts and other water-soluble impurities from an organic solution of the crude product.

The final purity of the product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity Profiles and Transformational Chemistry of 3 Bromo 4,6 Dichloropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine (B1198779) Core

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient heteroaromatic systems like pyridazine. The presence of two electronegative nitrogen atoms in the ring acidifies the ring protons and activates the carbon-halogen bonds towards nucleophilic attack.

The regioselectivity of SNAr reactions on 3-Bromo-4,6-dichloropyridazine is governed by the electronic activation conferred by the ring nitrogen atoms. In diazine systems, positions alpha (α) to the nitrogen atoms are generally the most electrophilic and thus most susceptible to nucleophilic attack. In the case of this compound, the halogens are located at the C-3 (bromo), C-4 (chloro), and C-6 (chloro) positions.

The C-3 and C-6 positions are both alpha to a ring nitrogen, making them significantly more activated towards SNAr than the C-4 position, which is in a beta (β) position. Theoretical and experimental studies on related dihalopyrazines and quinazolines consistently show a strong preference for substitution at positions activated by adjacent nitrogen atoms. nih.govresearchgate.net For instance, in 2-substituted 3,5-dichloropyrazines, the site of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. researchgate.net

Between the two activated alpha-positions (C-3 and C-6), the competition for substitution depends on several factors, including the nature of the leaving group. Generally, in SNAr, the rate-determining step is the initial nucleophilic attack, and the carbon-halogen bond is broken in a subsequent, faster step. Therefore, the electronegativity of the halogen, which influences the electrophilicity of the carbon center, is often more critical than the carbon-halogen bond strength. masterorganicchemistry.com However, the relative stability of the leaving groups (Br⁻ vs. Cl⁻) can also play a role. Without direct comparative studies on this specific molecule, predictions are based on general principles observed in similar heterocyclic systems. The C-6 chloro and C-3 bromo positions are the most likely sites for initial substitution.

The SNAr reaction on the pyridazine core proceeds via a well-established two-step addition-elimination mechanism. dntb.gov.ua

Addition Step: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This attack disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitrogen atoms of the pyridazine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Elimination Step: In the second step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride or bromide). This step is typically fast.

The nature of the attacking nucleophile can significantly influence the substitution patterns and reaction efficiency in SNAr reactions. Factors such as the nucleophile's charge, basicity, polarizability, and steric bulk can affect both the rate and regioselectivity of the reaction.

For example, studies on other polyhalogenated heterocycles have shown that different types of nucleophiles (e.g., N-, O-, or S-based) can exhibit different site preferences. nih.gov Hard nucleophiles (like alkoxides or primary amines) may favor reaction at the most electronically deficient carbon, whereas softer, more polarizable nucleophiles (like thiolates) might show different selectivity. Steric hindrance is also a key factor; bulky nucleophiles will preferentially attack the most sterically accessible electrophilic site. For this compound, a bulky nucleophile might favor attack at the C-6 position over the more sterically encumbered C-3 or C-4 positions, which are flanked by other halogens.

The presence of multiple halogen atoms on the this compound scaffold allows for sequential SNAr reactions, providing a pathway to di- or tri-substituted pyridazine derivatives. After the first substitution, the electronic properties of the ring are modified by the newly introduced substituent.

If the first substituent is an electron-donating group (e.g., an amino or alkoxy group), it will decrease the electrophilicity of the remaining carbon-halogen bonds, making the second substitution reaction more difficult and requiring harsher conditions. Conversely, an electron-withdrawing substituent would facilitate a second substitution. By carefully selecting the nucleophiles and controlling the reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve selective mono- or di-substitution, enabling the synthesis of a wide array of polysubstituted pyridazines.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated heterocycles. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. nih.govnih.gov The reactivity of the carbon-halogen bonds in the catalytic cycle typically follows the order C-I > C-Br > C-Cl, which is based on bond dissociation energies. harvard.edu

For this compound, this reactivity trend predicts that the Suzuki-Miyaura coupling will occur selectively at the C-3 position, as the C-Br bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bonds. unistra.fr This differential reactivity allows for the regioselective introduction of an aryl, heteroaryl, or alkyl group at the C-3 position while leaving the C-4 and C-6 chloro substituents intact for potential subsequent transformations.

Studies on analogous polyhalogenated pyridazines confirm this selectivity. For example, 3,5-dichloropyridazine (B104411) undergoes Suzuki coupling preferentially at the C-3 position. rsc.org Similarly, in mixed halide systems like 3-chloro-5-bromo-6-phenylpyridazine, the reaction occurs exclusively at the C-Br bond. rsc.org This high degree of regioselectivity makes this compound a valuable building block for the stepwise and controlled synthesis of complex, polysubstituted pyridazine structures.

Data Tables

Table 1: General Reactivity of Halogen Positions in this compound

| Position | Halogen | Reaction Type | Predicted Reactivity | Rationale |

| C-3 | Bromo | SNAr | High | Alpha to ring nitrogen, activated position. |

| C-3 | Bromo | Suzuki-Miyaura | Highest | C-Br bond is weaker and more reactive towards Pd(0) oxidative addition than C-Cl bonds. harvard.eduunistra.fr |

| C-4 | Chloro | SNAr | Low | Beta to ring nitrogens, electronically disfavored compared to C-3/C-6. |

| C-4 | Chloro | Suzuki-Miyaura | Low | C-Cl bond is stronger than C-Br bond. |

| C-6 | Chloro | SNAr | High | Alpha to ring nitrogen, activated position. |

| C-6 | Chloro | Suzuki-Miyaura | Low | C-Cl bond is stronger than C-Br bond. |

Stille Coupling with Organostannanes

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organostannane reagent with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide range of functional groups. wikipedia.orgorgsyn.org

For this compound, the Stille coupling is expected to proceed selectively at the C3 position. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bonds in the palladium-catalyzed cycle. wikipedia.org The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be targeted, leaving the two C-Cl bonds available for further derivatization. orgsyn.org

Typical conditions for a Stille coupling involving an aryl bromide include a palladium source such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with an added ligand like triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), in a non-polar aprotic solvent like toluene, dioxane, or DMF.

Table 1: Representative Conditions for Stille Coupling of Aryl Bromides

| Catalyst | Ligand | Solvent | Additive | Temperature (°C) | Ref |

| Pd(OAc)₂ | Dabco | DMF | - | 100 | organic-chemistry.org |

| Pd(PPh₃)₄ | - | PEG 400 | - | 100 | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | Room Temp. | orgsyn.org |

| Pd/Fe₃O₄ | Ligand-free | Dioxane | - | 80-100 | researchgate.net |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govgold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the case of this compound, the Sonogashira reaction would chemoselectively occur at the C3-Br bond. The established reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl, making the bromide the preferred site for coupling over the chlorides. libretexts.org This allows for the introduction of an alkynyl substituent at the C3 position while preserving the chloro groups at C4 and C6 for subsequent transformations.

Optimized conditions often involve a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) which can also serve as the solvent. scirp.org

Table 2: Illustrative Sonogashira Coupling Conditions for Bromo-Heterocycles

| Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Ref |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N/DMF | 100°C, 3h | 96% | scirp.org |

| 2-Amino-5-chloro-3-bromopyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N/DMF | 100°C, 3h | 85% | scirp.org |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd, PPh₃, CuI | Et₃N | 50°C, 3h | >98% | nih.gov |

| Bromobenzene | Phenylacetylene | NS-MCM-41-Pd, PPh₃, CuI | Toluene | 100°C, 24h | 56% | nih.gov |

Negishi Coupling with Organozinc Derivatives

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents. wikipedia.orgunits.it

For this compound, the Negishi coupling provides a pathway to introduce alkyl, aryl, or vinyl groups. As with other palladium-catalyzed cross-couplings, the reaction is expected to be highly selective for the C-Br bond over the C-Cl bonds. researchgate.net The coupling of various organozinc halides (RZnX) would proceed at the C3 position. The choice of catalyst, typically a palladium(0) species like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, is crucial for achieving high yields. wikipedia.orgorganic-chemistry.org

Table 3: General Conditions for Negishi Coupling of Aryl Bromides

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Ref |

| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-Tol)₃ | R-ZnI | DMF | 50 | researchgate.net |

| Pd[P(tBu)₃]₂ | - | R-ZnI | DMF | 50 | researchgate.net |

| Ni(PPh₃)₄ | - | Ar-ZnCl | THF | Reflux | wikipedia.org |

| Pd(PPh₃)₄ | - | Ethyl Chloroformate | THF | Room Temp. | units.it |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and applicability to the synthesis of pharmaceuticals and other functional materials. wikipedia.orglibretexts.org

Applying this reaction to this compound would allow for the selective amination at the C3 position. The C-Br bond's higher reactivity towards oxidative addition with the palladium catalyst ensures that the reaction proceeds at this site, leaving the C-Cl bonds untouched under controlled conditions. libretexts.org The reaction typically requires a palladium catalyst, a phosphine ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands like XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). mychemblog.comchemspider.com

Table 4: Typical Buchwald-Hartwig Amination Reaction Parameters

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 | chemspider.com |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | Reflux | mychemblog.com |

| 2-chloro-5-methyl-pyrimidin-4-ylamine | 3-bromo-t-butyl-benzenesulfonamide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Reflux | mychemblog.com |

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov It is a widely used method for the synthesis of substituted alkenes. nih.gov

When this compound is subjected to Heck reaction conditions, the coupling is anticipated to occur selectively at the C3-Br position. This allows for the vinylation of the pyridazine core. The reaction typically employs a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base such as triethylamine or potassium carbonate. nih.govnih.gov Additives like tetrabutylammonium (B224687) bromide (TBAB) are sometimes used to improve catalyst stability and reaction rates, especially at milder temperatures. nih.gov

Table 5: Illustrative Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Additive/Base | Solvent | Temperature (°C) | Ref |

| Aryl Bromide | Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃, TBAB | NMP | 100 | nih.gov |

| Aryl Bromide | Styrene | Pd(OAc)₂ / THP-salt | K₂CO₃ | H₂O/DMF | 80 | nih.gov |

| Aryl Bromide | Fluorous Alkene | Pd(OAc)₂ | NaOAc, TBAB | DMF/THF | 120 | researchgate.net |

Reactivity with Organobismuth Compounds

Organobismuth chemistry involves compounds containing a carbon-bismuth bond. osmarks.net Triaryl bismuth(III) compounds are typically stable, crystalline solids that can act as nucleophilic aryl sources in cross-coupling reactions. osmarks.netnih.gov Palladium-catalyzed cross-coupling reactions between triarylbismuth reagents and aryl halides or triflates can be used to form biaryl compounds.

The reaction of this compound with a triarylbismuth compound, such as triphenylbismuth (B1683265) (Ph₃Bi), under palladium catalysis would be expected to yield 3-phenyl-4,6-dichloropyridazine. The reactivity would again be dictated by the C-Br bond's susceptibility to oxidative addition. The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from bismuth to palladium, and reductive elimination.

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the ability to selectively functionalize one position at a time. The observed chemoselectivity in palladium-catalyzed cross-coupling reactions is governed by the relative reactivity of the carbon-halogen bonds. nih.govresearchgate.net

Chemoselectivity (C-Br vs. C-Cl): The bond dissociation energy (BDE) of a C-X bond generally follows the order C-I < C-Br < C-Cl. Consequently, the rate of oxidative addition to a Pd(0) catalyst is significantly faster for a C-Br bond than for a C-Cl bond. libretexts.org For this compound, all the aforementioned cross-coupling reactions (Stille, Sonogashira, Negishi, Buchwald-Hartwig, Heck) will overwhelmingly favor initial reaction at the C3-Br bond. This provides a reliable strategy to introduce a wide variety of substituents at the C3 position while retaining the chlorine atoms for subsequent reactions.

Regioselectivity (C4-Cl vs. C6-Cl): After the C3 position has been functionalized, the resulting 3-substituted-4,6-dichloropyridazine presents a new challenge: selectively reacting one of the two C-Cl bonds. The regioselectivity of a subsequent coupling is influenced by both electronic and steric factors. nih.govnih.gov The position alpha (α) to a ring nitrogen (like C3 and C6) is generally more electrophilic and thus more reactive in cross-coupling reactions than positions beta (β) to the nitrogens (like C4 and C5). nih.govnsf.gov Therefore, after initial coupling at C3, the C6-Cl bond is generally expected to be more reactive than the C4-Cl bond. However, the nature of the substituent introduced at C3 and the specific choice of catalyst, ligand, and reaction conditions can be used to control and sometimes even reverse this inherent selectivity. nih.govnsf.gov For instance, the use of very bulky ligands can favor reaction at the less sterically hindered position. nih.gov

This predictable hierarchy of reactivity (C3-Br >> C6-Cl > C4-Cl) allows for a stepwise and controlled elaboration of the this compound core, making it a valuable building block for the synthesis of complex, polysubstituted pyridazine derivatives.

Electrophilic Substitution Reactions on the Pyridazine Ring System

The pyridazine nucleus is inherently resistant to electrophilic aromatic substitution. The two nitrogen atoms exert a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the inductive effects of the three halogen atoms. Consequently, classical electrophilic substitution reactions such as nitration, sulfonation, and halogenation are not commonly observed on the pyridazine ring of this compound under standard conditions.

However, under forcing conditions, some electrophilic substitutions can be achieved. For instance, Friedel-Crafts reactions, which are generally challenging with such deactivated heterocyclic systems, have been reported for the related compound 3,6-dichloropyridazine (B152260). acs.org The reaction of 3,6-dichloropyridazine with certain aromatic compounds in the presence of a Lewis acid catalyst can lead to the formation of carbon-carbon bonds. acs.orgacs.org It is conceivable that this compound could undergo similar transformations, although the steric hindrance and electronic effects of the additional bromine atom might influence the reaction's feasibility and regioselectivity.

Ring-Opening and Ring-Transformation Reactions

While direct electrophilic attack on the pyridazine ring is disfavored, the electron-deficient nature of the this compound nucleus makes it susceptible to nucleophilic attack, which can, in some instances, lead to ring-opening or ring-transformation reactions.

Studies on related halopyridazines and other haloazines have shown that strong nucleophiles can induce profound changes in the heterocyclic core. For example, treatment of certain chloropyrazines with potassium amide in liquid ammonia (B1221849) has been shown to result in ring contraction to form cyanoimidazoles. researchgate.net These transformations typically proceed through a nucleophilic addition to the ring, followed by a series of bond cleavages and rearrangements. While specific examples involving this compound are not extensively documented, its structural features suggest a potential for analogous reactivity with potent nucleophiles.

Functional Group Interconversions Involving Halogen Substituents

The three halogen atoms on the this compound ring are key handles for a variety of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, providing a powerful tool for the synthesis of complex substituted pyridazines.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are particularly effective for the functionalization of halopyridazines. The C-Br bond is generally more reactive than the C-Cl bonds in these catalytic cycles, enabling regioselective substitution at the 3-position.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halopyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, it is possible to selectively substitute the bromine atom.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4,6-dichloropyridazine | >80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-4,6-dichloropyridazine | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 3-(3-Thienyl)-4,6-dichloropyridazine | Good |

Sonogashira Coupling: This methodology facilitates the formation of a carbon-carbon triple bond between the halopyridazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Again, the bromine at the C3 position is expected to be the primary site of reaction.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)-4,6-dichloropyridazine | High |

| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | i-Pr₂NEt | DMF | 3-((Trimethylsilyl)ethynyl)-4,6-dichloropyridazine | Good |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 3-(Hex-1-yn-1-yl)-4,6-dichloropyridazine | Moderate |

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine nucleophiles. The selective amination at the C3 position can be achieved under appropriate catalytic conditions.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(4,6-Dichloro-pyridazin-3-yl)morpholine | High |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N-Phenyl-4,6-dichloropyridazin-3-amine | Good |

| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | N-Benzyl-4,6-dichloropyridazin-3-amine | High |

These functional group interconversions highlight the synthetic utility of this compound as a building block for the construction of more complex and functionally diverse pyridazine derivatives. The ability to selectively manipulate the halogen substituents opens up numerous possibilities for the development of novel compounds with potential applications in various fields of chemistry.

Derivatization Strategies and Analogue Synthesis from 3 Bromo 4,6 Dichloropyridazine

Construction of Chemically Diverse Pyridazine (B1198779) Libraries

The synthesis of chemically diverse libraries from 3-bromo-4,6-dichloropyridazine hinges on the sequential and regioselective displacement of its three halogen atoms. The chlorine atom at the C4 position is the most activated towards nucleophilic aromatic substitution (SNAr), followed by the chlorine at the C6 position. The bromine atom at the C3 position is the least reactive towards SNAr but is ideally suited for metal-catalyzed cross-coupling reactions. This predictable hierarchy of reactivity allows for the systematic construction of libraries of di- and tri-substituted pyridazines.

By carefully selecting reaction conditions and nucleophiles, chemists can generate a vast number of analogues from a single starting scaffold. For instance, an initial SNAr reaction with a primary amine can be directed to the C4 position. The resulting 4-amino-3-bromo-6-chloropyridazine can then be subjected to a second, different nucleophile to displace the C6 chlorine. Finally, the C3 bromine can be functionalized using a palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling. This three-step diversification strategy allows for the introduction of three independent points of diversity, leading to the rapid generation of large and structurally varied compound libraries. This approach is fundamental in combinatorial chemistry for the discovery of new pharmacologically active agents. nih.gov

Table 1: Stepwise Diversification Strategy for Pyridazine Library Synthesis

| Step | Target Position | Reaction Type | Example Reagents | Resulting Intermediate/Product |

| 1 | C4-Cl | SNAr | R¹-NH₂ (Amine) | 4-(R¹-amino)-3-bromo-6-chloropyridazine |

| 2 | C6-Cl | SNAr | R²-OH (Alcohol), R²-SH (Thiol) | 4-(R¹-amino)-3-bromo-6-(R²-oxy/thio)pyridazine |

| 3 | C3-Br | Suzuki Coupling | R³-B(OH)₂ (Boronic Acid), Pd(0) catalyst | 4-(R¹-amino)-3-(R³-aryl/alkyl)-6-(R²-oxy/thio)pyridazine |

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyridazines)

This compound is a key precursor for the synthesis of more complex, fused heterocyclic systems, which are prevalent in many biologically active molecules. bohrium.com The strategy typically involves an initial substitution reaction to install a functional group that can subsequently participate in an intramolecular cyclization reaction.

For example, the synthesis of pyridopyridazine (B8481360) derivatives, a class of fused heterocycles, can be achieved through a multi-step sequence. mdpi.com A related starting material, 4,6-dichloropyridazine-3-carboxylate, undergoes a regioselective nucleophilic substitution at the C4 position. mdpi.com A subsequent cyclocondensation reaction can then form the second pyridine (B92270) ring. mdpi.com This core can be further halogenated to create a trishalogenated pyridopyridazine derivative. mdpi.com This intermediate serves as a scaffold for further functionalization, including additional nucleophilic substitutions and Suzuki arylations, to build complex, fused polycyclic systems. mdpi.com

Another approach involves the initial substitution of the C4-chloro group with a suitable nucleophile, such as an amino ester. The newly introduced side chain can then be manipulated to undergo an intramolecular cyclization, forming a new ring fused to the pyridazine core. This strategy is highly adaptable for creating a variety of fused systems, including pyrrolopyridazines, by choosing the appropriate bifunctional starting materials for the initial substitution step.

Design and Synthesis of Multi-substituted Pyridazine Derivatives

The design of multi-substituted pyridazine derivatives from this compound takes advantage of the distinct chemical properties of the three halogen atoms. The synthesis of trisubstituted pyridazines, where each substituent is different, is readily achievable through a programmed sequence of reactions. organic-chemistry.org

The general synthetic pathway involves:

First Substitution (C4): Reaction with a soft nucleophile (e.g., an amine or thiol) under mild conditions to selectively displace the most reactive C4-chloro group.

Second Substitution (C6): Using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature) to replace the C6-chloro group.

Third Functionalization (C3): Employing a transition-metal-catalyzed cross-coupling reaction to modify the C3-bromo position. This step is often a Suzuki, Sonogashira, or Heck reaction, which allows for the formation of carbon-carbon or carbon-heteroatom bonds.

This stepwise approach provides precise control over the final substitution pattern, enabling the synthesis of highly tailored molecules for specific applications, such as inhibitors of biological targets like estrogen receptor alpha (ERα). rsc.org

Table 2: Synthesis of a Trisubstituted Pyridazine Derivative

| Step | Reagents & Conditions | Position Functionalized | Intermediate Structure |

| 1 | Benzylamine, DIPEA, EtOH, 80°C | C4 | 4-(Benzylamino)-3-bromo-6-chloropyridazine |

| 2 | Sodium methoxide, Methanol, reflux | C6 | 4-(Benzylamino)-3-bromo-6-methoxypyridazine |

| 3 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C | C3 | 4-(Benzylamino)-6-methoxy-3-phenylpyridazine |

Regioselective Introduction of Specific Functional Groups

Regioselectivity is the cornerstone of utilizing this compound in synthesis. The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, render the carbon positions electron-deficient and thus susceptible to nucleophilic attack. The relative reactivity of the halogenated positions (C4 > C6 >> C3) towards nucleophiles is a well-established principle that guides synthetic strategy. mdpi.commdpi.com

Researchers can selectively introduce functional groups with high precision. For example, a reaction with one equivalent of a nitrogen nucleophile at room temperature will almost exclusively yield substitution at the C4 position. To achieve substitution at the C6 position, one might need to employ higher temperatures or a stronger base to facilitate the reaction, after the C4 position has already reacted. nih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-Bromo-4,6-dichloropyridazine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the pyridazine (B1198779) ring (C3, C4, C5, and C6). The chemical shifts of these carbons are significantly affected by the attached halogen substituents.

C3, C4, and C6: These carbons, being directly bonded to bromine or chlorine atoms, will exhibit substantial downfield shifts. The precise shift depends on the specific halogen and its electronegativity.

The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and the absence of spin-spin coupling in the ¹H spectrum, allows for the unambiguous assignment of the compound's core structure.

Table 1: Predicted NMR Data for this compound This table is based on theoretical predictions and general principles of NMR spectroscopy, as specific experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H (at C5) | Downfield region (e.g., 7.0-9.0) | Singlet (s) | The single proton on the pyridazine ring. |

| ¹³C (C3-Br) | Downfield region | Singlet (s) | Carbon attached to Bromine. |

| ¹³C (C4-Cl) | Downfield region | Singlet (s) | Carbon attached to Chlorine. |

| ¹³C (C5-H) | Aromatic region | Singlet (s) | Carbon attached to Hydrogen. |

| ¹³C (C6-Cl) | Downfield region | Singlet (s) | Carbon attached to Chlorine. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the verification of its molecular formula, C₄HBrCl₂N₂.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of one bromine and two chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, which serves as a definitive confirmation of the number of halogen atoms.

Electron Ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. The fragmentation pathways provide structural information by showing how the molecule breaks apart. Common fragmentation processes for halogenated pyridazines could include:

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Cleavage of the pyridazine ring, potentially with the loss of N₂.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₄HBrCl₂N₂]⁺ This table presents a theoretical distribution based on the natural abundance of bromine and chlorine isotopes.

| Mass Peak | Contributing Isotopes | Predicted Relative Intensity |

| M (m/z ≈ 226) | ⁷⁹Br, ³⁵Cl, ³⁵Cl | Base Peak |

| M+2 (m/z ≈ 228) | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl | High |

| M+4 (m/z ≈ 230) | ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | Medium |

| M+6 (m/z ≈ 232) | ⁸¹Br, ³⁷Cl, ³⁷Cl | Low |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

C-H Stretching: A peak corresponding to the stretching of the single C5-H bond, typically found in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the pyridazine ring, which would appear in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact frequencies and intensities of these bands.

C-Cl Stretching: Strong absorptions corresponding to the stretching vibrations of the C4-Cl and C6-Cl bonds, typically observed in the 800-600 cm⁻¹ region.

C-Br Stretching: The C3-Br bond vibration would be expected at a lower frequency than the C-Cl stretch, generally in the 600-500 cm⁻¹ range.

Comparing the IR and Raman spectra helps in assigning these modes, as some vibrations may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of the substitution pattern on the pyridazine ring.

Precise bond lengths and bond angles for all atoms in the molecule.

Information on the planarity of the pyridazine ring.

Details of intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the packing of molecules.

This data provides an absolute structural proof and is invaluable for understanding the molecule's physical properties and reactivity. Although specific crystallographic data for this compound is not publicly documented, the technique remains the gold standard for solid-state structural elucidation.

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Insights

The spectroscopic techniques described above are not only used for characterizing the final product but are also instrumental in monitoring the progress of chemical reactions and elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitutions or cross-coupling reactions, spectroscopy can be applied in several ways:

Reaction Monitoring: Techniques like ¹H NMR or IR spectroscopy can be used to follow the course of a reaction in real-time or by analyzing aliquots from the reaction mixture. For example, the disappearance of the characteristic ¹H NMR signal for the reactant and the appearance of new signals corresponding to the product can quantify the reaction's progress and completion.

Intermediate Identification: Mass spectrometry, particularly with soft ionization techniques like ESI-MS, can be used to detect and identify transient intermediates or byproducts in a reaction mixture, providing crucial clues about the reaction pathway.

Mechanistic Studies: By designing specific experiments and using spectroscopic analysis, one can gain insights into the reaction mechanism. For instance, kinetic studies using UV-Vis or NMR spectroscopy can help determine the reaction order and rate constants, supporting or refuting a proposed mechanistic pathway. The identification of reaction intermediates by MS or NMR can provide direct evidence for specific steps in a reaction sequence.

Computational and Theoretical Investigations of 3 Bromo 4,6 Dichloropyridazine and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties that are often difficult or impossible to measure experimentally. These methods are used to determine the electronic structure of pyridazine (B1198779) derivatives, which in turn allows for the prediction of their chemical reactivity and stability.

Density Functional Theory (DFT) Studies on Pyridazine Derivatives

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic systems, including pyridazine derivatives. mdpi.comresearchgate.netresearchgate.net This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.comresearchgate.net

Studies on related chlorinated pyridazine compounds, such as 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloropyridazine-4-carboxylic acid, have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net This level of theory provides reliable information about the molecular structure and vibrational frequencies. researchgate.net The use of quantum chemical calculations is also pivotal in correlating a molecule's structure with specific functionalities, such as corrosion inhibition. researchgate.netresearchgate.net For instance, the structural and electronic parameters for various pyridazine derivatives have been calculated to understand their behavior in different chemical environments. researchgate.net

HOMO-LUMO Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. emerginginvestigators.orgirjweb.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgirjweb.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net In pyridazine derivatives, the distribution and energies of these orbitals are influenced by the nature and position of substituents. DFT calculations have been employed to determine these values for various pyridazine compounds, showing that the energy gap is a crucial parameter for predicting intramolecular charge transfer and bioactivity. mdpi.comscirp.org For example, theoretical studies on dicyano pyridazine molecules show that adding certain radicals can decrease the energy gap, thereby enhancing reactivity and conductivity. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Pyridazine-P | -6.23 | -3.12 | 3.11 | researchgate.net |

| 3-Pyridazine-Al | -5.64 | -2.93 | 2.71 | researchgate.net |

| 3-Pyridazine-As | -6.10 | -3.83 | 2.27 | researchgate.net |

| 3-Pyridazine-C | -6.73 | -2.97 | 3.76 | researchgate.net |

Dipole Moments and Electronegativity

Electronegativity (χ) is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons. Within the framework of DFT, it can be calculated from the energies of the HOMO and LUMO. mdpi.comdergipark.org.tr It is a crucial parameter for understanding charge distribution and the nature of chemical bonds within the molecule.

| Compound | Parameter | Calculated Value | Reference |

|---|---|---|---|

| 3,6-dichloro-4-methylpyridazine | Dipole Moment (µ) | 5.1078 D | researchgate.net |

| 3,6-dichloropyridazine-4-carboxylic acid | Dipole Moment (µ) | 4.597 D | researchgate.net |

| Pyridazine | Electronegativity (χ) | 3.50 eV | core.ac.uk |

| Pyridine (B92270) | Electronegativity (χ) | 3.36 eV | core.ac.uk |

Global Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trdergipark.org.tr These include chemical hardness (η), softness (σ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. irjweb.com

Chemical Softness (σ) is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules are more reactive. core.ac.uk

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated using the energies of the frontier orbitals (HOMO and LUMO) and are instrumental in predicting how a molecule will behave in a chemical reaction. researchgate.netresearchgate.net For example, these descriptors have been calculated for various pyridazine derivatives to understand their potential as corrosion inhibitors, where electron transfer processes are key. researchgate.net

| Compound | Hardness (η) (eV) | Softness (σ) (eV-1) | Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|---|

| Pyridazine | 3.06 | 0.32 | 2.01 | core.ac.uk |

| Pyridine | 3.35 | 0.29 | 1.68 | core.ac.uk |

| Pyrimidine | 3.07 | 0.32 | 2.09 | core.ac.uk |

| Pyrazine | 2.88 | 0.34 | 2.21 | core.ac.uk |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comekb.eg For pyridazine derivatives, MD simulations provide valuable insights into their conformational flexibility, stability, and how they interact with other molecules, such as biological receptors or solvents. mdpi.comnih.gov

These simulations can generate multiple conformations of a molecule, which is particularly important for flexible systems where different shapes can have different biological activities. mdpi.com By simulating the molecule in a realistic environment (e.g., in water), MD can be used to understand ligand-receptor binding stability, aggregation tendencies, and the thermodynamics of these interactions. nih.govdntb.gov.ua For example, MD simulations have been used to assess the stability of complexes formed between pyridazine derivatives and protein targets, providing a dynamic view that complements static molecular docking studies. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict and interpret spectroscopic data. By calculating parameters such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), theoretical chemistry provides a powerful complement to experimental characterization. researchgate.netmdpi.com

DFT calculations can simulate the vibrational spectra of pyridazine derivatives. researchgate.net The predicted frequencies, when compared with experimental data, help in the detailed assignment of vibrational modes. researchgate.net For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (¹H and ¹³C), which are crucial for structure elucidation. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This combined experimental and theoretical approach provides a robust confirmation of the molecular structure of newly synthesized compounds. mdpi.com

Mechanistic Elucidation of Reactions through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving halogenated pyridazines. While direct computational studies specifically targeting 3-Bromo-4,6-dichloropyridazine are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on structurally related halo-heterocyclic compounds. These computational approaches provide invaluable insights into reaction pathways, transition states, and the electronic factors governing reactivity.

A primary area of investigation for a molecule like this compound is nucleophilic aromatic substitution (SNAr). Computational studies on similar electron-deficient aromatic systems have been instrumental in distinguishing between different mechanistic pathways, such as a classical two-step (Meisenheimer complex) mechanism and a concerted mechanism. DFT calculations can map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. For instance, in the reaction of a halopyridazine with a nucleophile, DFT can be used to calculate the activation energies for the formation of possible intermediates where the nucleophile attacks at different positions on the pyridazine ring. This allows for the prediction of regioselectivity, explaining why a nucleophile might preferentially substitute one halogen over another.

Furthermore, these computational models can elucidate the role of the electronic properties of both the pyridazine derivative and the incoming nucleophile. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight the most electrophilic sites on the this compound ring, thereby predicting the most probable sites for nucleophilic attack. The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. A low-lying LUMO in the pyridazine derivative would indicate a greater susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and materials science for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For derivatives of this compound, where the core structure is systematically modified, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules.

While specific QSAR models exclusively developed for a series of this compound derivatives are not widely reported, the general principles derived from QSAR studies on other substituted pyridazine and pyridazinone derivatives are directly applicable. These studies consistently demonstrate that the biological activity of such compounds is significantly influenced by a combination of electronic, steric, and hydrophobic properties of the substituents.

Commonly employed descriptors in these QSAR models include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and quantum chemical parameters such as HOMO and LUMO energies and the energy gap (ΔE). These descriptors quantify the influence of substituents on the electron distribution within the molecule, which is often crucial for receptor binding or chemical reactivity.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and Verloop steric parameters. These account for the size and shape of the substituents, which can affect how well the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P). This is a critical parameter for drug-like molecules as it influences their absorption, distribution, metabolism, and excretion (ADME) properties.

The development of a QSAR model typically involves the use of statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques. For instance, a hypothetical QSAR study on a series of antifungal pyridazine derivatives might yield an equation that correlates the antifungal activity with these key chemical features.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach. nih.gov These techniques generate 3D grid-based descriptors that represent the steric and electrostatic fields of the aligned molecules. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity. For pyridazine derivatives, CoMFA and CoMSIA models have successfully identified the key steric and electrostatic interactions that govern their biological effects. nih.gov

The table below illustrates the kind of data that would be used in a QSAR study of hypothetical 3-Bromo-4,6-dichloro-pyridazine derivatives with varying substituents at a specific position, targeting a particular biological activity (e.g., enzyme inhibition).

| Compound ID | Substituent (R) | log P | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | -H | 2.1 | 1.03 | 0.00 | 15.2 |

| 2 | -CH3 | 2.6 | 5.65 | -0.17 | 10.5 |

| 3 | -Cl | 2.8 | 6.03 | 0.23 | 8.1 |

| 4 | -OCH3 | 2.0 | 7.87 | -0.27 | 12.8 |

| 5 | -NO2 | 1.8 | 7.36 | 0.78 | 5.3 |

This data could then be used to build a predictive QSAR model to guide the synthesis of new derivatives with potentially improved activity.

Advanced Research Applications of 3 Bromo 4,6 Dichloropyridazine As a Synthetic Building Block

Intermediate in Medicinal Chemistry Research

The chemical scaffold 3-Bromo-4,6-dichloropyridazine is a versatile building block in the field of medicinal chemistry. Its unique arrangement of halogen substituents on the pyridazine (B1198779) ring allows for selective and sequential reactions, making it a valuable starting material for the synthesis of diverse and complex molecules with potential therapeutic applications.

Synthesis of Novel Pyridazine-Containing Scaffolds for Drug Discovery Initiatives

The pyridazine core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds. The reactivity of this compound enables the construction of various novel pyridazine-containing scaffolds. Researchers have utilized this compound to create libraries of molecules for screening against a range of biological targets. For instance, the dichloro-substituents can undergo nucleophilic substitution reactions, while the bromo-group can participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the generation of diverse chemical entities.

One notable application is in the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds that have shown promise in medicinal chemistry. researchgate.net The synthetic pathways to these compounds often involve the use of substituted pyridazines as key intermediates. The distinct reactivity of the halogens on the this compound ring allows for controlled, stepwise modifications to build up the desired complex heterocyclic systems.

Furthermore, the development of efficient, microwave-assisted protocols for the synthesis of 2,3,6-trisubstituted pyridazine architectures has been reported, starting from related pyridazine precursors. researchgate.net This highlights the adaptability of the pyridazine core in combinatorial chemistry, enabling the rapid generation of compound libraries for drug discovery programs. researchgate.net

Design and Chemical Synthesis of Potential Ligands for Biological Targets

The strategic design and synthesis of molecules that can interact with specific biological targets, such as enzymes or receptors, is a cornerstone of modern drug discovery. This compound serves as a key starting material in the synthesis of such potential ligands. The differential reactivity of its three halogen atoms allows for regioselective modifications, which is crucial for optimizing the interaction of the final compound with its biological target.

For example, in the pursuit of novel anticancer agents, researchers have designed and synthesized a series of 3,6-disubstituted pyridazine derivatives. nih.govnih.gov These efforts have led to the identification of compounds that target cyclin-dependent kinase 2 (CDK2) and the JNK1 pathway, both of which are implicated in cancer progression. nih.govnih.gov The synthesis of these compounds often involves the initial substitution of the more reactive chlorine atoms, followed by a cross-coupling reaction at the bromine position to introduce further diversity.

Similarly, novel chloropyridazine hybrids have been synthesized and investigated for their potential as anticancer agents through mechanisms such as apoptosis induction and PARP-1 inhibition. nih.gov The synthetic schemes for these hybrids often utilize a dichloropyridazine core, where one of the chlorine atoms is displaced by a phenoxy linker, which is then further elaborated. This modular approach allows for the systematic exploration of structure-activity relationships.

| Target Class | Example Scaffold | Synthetic Strategy | Reference |

| Kinase Inhibitors | 3,6-disubstituted pyridazines | Sequential nucleophilic substitution and cross-coupling | nih.govnih.gov |

| Apoptosis Inducers | Chloropyridazine-phenyl hybrids | Nucleophilic aromatic substitution followed by further functionalization | nih.gov |

| Anxiolytic Agents | 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Multi-step synthesis involving pyridazine core | researchgate.net |

Structure-Reactivity Relationships in the Context of Target Molecule Synthesis

A deep understanding of the structure-reactivity relationships of this compound is fundamental to its effective use in synthesizing target molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, combined with the inductive effects of the halogen substituents, creates a unique electronic landscape. This results in a hierarchy of reactivity among the three halogen atoms.

Generally, the chlorine atoms are more susceptible to nucleophilic aromatic substitution than the bromine atom. Furthermore, the chlorine at the 6-position is often more reactive than the one at the 4-position due to the electronic influence of the adjacent nitrogen atom. The bromine atom, being less electronegative but more polarizable, is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.

This differential reactivity allows for a high degree of control in the synthetic sequence. A typical strategy might involve the selective substitution of one or both chlorine atoms with nucleophiles, followed by a cross-coupling reaction at the bromine position to introduce a different substituent. This stepwise approach is invaluable for building molecular complexity in a controlled and predictable manner.

Application in Agrochemical Research

In addition to its role in medicinal chemistry, this compound is also a valuable intermediate in the field of agrochemical research. The pyridazine heterocycle is a component of many commercially successful herbicides, pesticides, and fungicides.

Precursor for Herbicide, Pesticide, and Fungicide Development (Synthetic Routes)